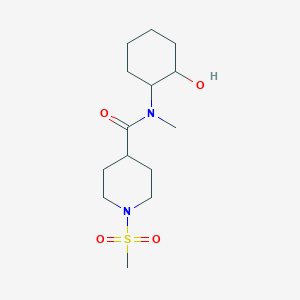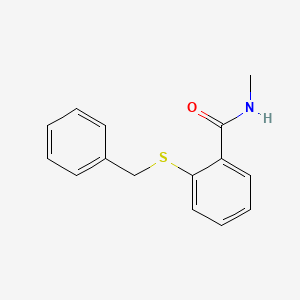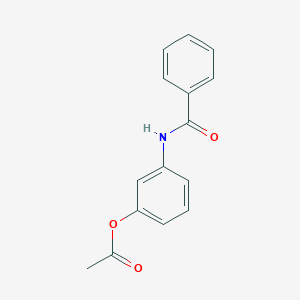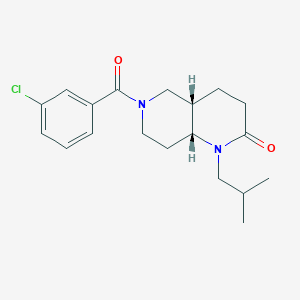
N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of physiological and biochemical effects.
作用机制
N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA-AT, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of physiological and biochemical effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound administration can have a range of biochemical and physiological effects. These include the reduction of neuronal excitability, the modulation of synaptic transmission, the enhancement of GABAergic signaling, and the regulation of ion channel activity.
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high selectivity and potency for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of GABA in the brain over extended periods of time.
未来方向
There are several potential future directions for research on N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA-AT inhibitors that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the exploration of the potential therapeutic applications of this compound in combination with other drugs or therapies. Additionally, further research is needed to better understand the long-term effects of this compound administration on GABAergic signaling and neuronal excitability in the brain.
合成方法
N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime, which is then reacted with methylsulfonyl chloride to form a sulfonyl oxime. This compound is then reacted with piperidine to form the final product, this compound.
科学研究应用
N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications in a range of neurological and psychiatric disorders. Some of the areas where this compound has shown promise include epilepsy, anxiety disorders, addiction, and depression.
属性
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-15(12-5-3-4-6-13(12)17)14(18)11-7-9-16(10-8-11)21(2,19)20/h11-13,17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQXJBFYDSQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorophenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5356435.png)
![N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-ethoxyphenoxy}acetic acid oxalate](/img/structure/B5356442.png)
![3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5356461.png)
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
![5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5356478.png)


![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5356499.png)
![N~2~-({3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5356506.png)

![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
